An In-Depth Technical Guide to 20-(4-Octylphenoxy)-3,6,9,12,15,18-hexaoxaicosan-1-ol: Structure, Properties, and Applications
An In-Depth Technical Guide to 20-(4-Octylphenoxy)-3,6,9,12,15,18-hexaoxaicosan-1-ol: Structure, Properties, and Applications
This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and key applications of the non-ionic surfactant 20-(4-Octylphenoxy)-3,6,9,12,15,18-hexaoxaicosan-1-ol. Designed for researchers, scientists, and professionals in drug development and life sciences, this document synthesizes fundamental chemical principles with practical, field-proven insights.
Introduction and Chemical Identity
20-(4-Octylphenoxy)-3,6,9,12,15,18-hexaoxaicosan-1-ol is a non-ionic surfactant belonging to the class of octylphenol ethoxylates. These molecules are characterized by a hydrophobic octylphenol group and a hydrophilic polyethylene glycol (PEG) chain. The specific structure of the title compound consists of a linear octyl group attached to a phenol ring, which is then ether-linked to a hexaoxaicosan-1-ol chain, a polyethylene glycol chain with seven ethylene oxide units.
This compound is structurally very similar to the widely known and extensively characterized surfactant, Triton X-100. The primary distinction lies in the structure of the octyl group: 20-(4-Octylphenoxy)-3,6,9,12,15,18-hexaoxaicosan-1-ol possesses a linear n-octyl group, whereas Triton X-100 features a branched tert-octyl (1,1,3,3-tetramethylbutyl) group.[1][2] Due to this close structural analogy, the physicochemical properties and applications of Triton X-100 serve as a valuable and predictive reference for understanding the behavior of its linear octyl counterpart.
Table 1: Chemical Identity and Key Identifiers
| Property | Value |
| IUPAC Name | 20-(4-Octylphenoxy)-3,6,9,12,15,18-hexaoxaicosan-1-ol |
| Synonyms | Nonaethylene glycol mono(p-octylphenyl) ether |
| Molecular Formula | C₃₂H₅₈O₁₀ |
| CAS Number | 42173-90-0 |
Synthesis and Manufacturing
The synthesis of octylphenol ethoxylates like 20-(4-Octylphenoxy)-3,6,9,12,15,18-hexaoxaicosan-1-ol is typically achieved through a two-step process:
-
Alkylation of Phenol: Phenol is reacted with an octene isomer (in this case, 1-octene to yield the n-octyl group) in the presence of an acid catalyst. This electrophilic aromatic substitution reaction attaches the octyl group to the phenol ring, primarily at the para position.[3]
-
Ethoxylation: The resulting 4-octylphenol is then reacted with ethylene oxide in the presence of a basic catalyst, such as sodium or potassium hydroxide.[4] This is a base-catalyzed ring-opening polymerization of ethylene oxide, where the octylphenoxide acts as the initiator. The length of the hydrophilic polyethylene oxide chain is controlled by the stoichiometry of the reactants. For the title compound, approximately seven moles of ethylene oxide are reacted per mole of 4-octylphenol.[5]
It is important to note that the ethoxylation process results in a distribution of polyethylene glycol chain lengths, so the "hexaoxaicosan-1-ol" represents the average and most abundant species.[6]
Physicochemical Properties
The amphiphilic nature of 20-(4-Octylphenoxy)-3,6,9,12,15,18-hexaoxaicosan-1-ol, with its distinct hydrophobic and hydrophilic regions, governs its behavior in aqueous solutions and its utility as a surfactant.
Micellization and Critical Micelle Concentration (CMC)
In aqueous solutions, surfactant monomers self-assemble into spherical structures called micelles above a certain concentration, known as the Critical Micelle Concentration (CMC).[7] The hydrophobic octylphenol tails form the core of the micelle, while the hydrophilic polyethylene glycol chains are exposed to the aqueous environment. This process is thermodynamically driven to minimize the unfavorable interactions between the hydrophobic tails and water.
The CMC is a critical parameter as it indicates the minimum concentration required for the surfactant to exert its full effect in applications such as solubilization and detergency. The CMC of Triton X-100 is reported to be in the range of 0.22 to 0.24 mM.[7][8] Given the structural similarity, the CMC of 20-(4-Octylphenoxy)-3,6,9,12,15,18-hexaoxaicosan-1-ol is expected to be in a similar range.
Hydrophilic-Lipophilic Balance (HLB)
The Hydrophilic-Lipophilic Balance (HLB) is an empirical scale used to characterize the relative degree of hydrophilicity and lipophilicity of a surfactant. The HLB value determines the surfactant's suitability for various applications, such as emulsification, detergency, and solubilization. The HLB of Triton X-100 is approximately 13.5, which makes it an excellent oil-in-water emulsifier and detergent.[9][10] The HLB of 20-(4-Octylphenoxy)-3,6,9,12,15,18-hexaoxaicosan-1-ol would be very similar, indicating its utility in similar applications.
Table 2: Key Physicochemical Properties (with Triton X-100 as a close analog)
| Property | Typical Value (for Triton X-100) | Reference |
| Average Molecular Weight | ~625 g/mol | |
| Critical Micelle Concentration (CMC) | 0.22 - 0.24 mM | [8] |
| Hydrophilic-Lipophilic Balance (HLB) | 13.5 | [9][10] |
| Cloud Point (1% aqueous solution) | 63-69 °C | [11] |
| Appearance | Clear to slightly hazy, viscous liquid | [6] |
| Solubility | Soluble in water and many polar organic solvents | [2] |
Applications in Research and Development
The unique properties of octylphenol ethoxylates make them invaluable tools in various scientific and industrial applications.
Solubilization of Membrane Proteins
A primary application of non-ionic surfactants like 20-(4-Octylphenoxy)-3,6,9,12,15,18-hexaoxaicosan-1-ol is the solubilization of integral membrane proteins from their native lipid bilayer environment.[12] The surfactant micelles act as a mimic of the lipid bilayer, sequestering the hydrophobic transmembrane domains of the protein while exposing its hydrophilic regions to the aqueous buffer. This process is crucial for the purification, structural, and functional characterization of membrane proteins.[13]
Experimental Workflow: Membrane Protein Solubilization
Caption: Workflow for membrane protein solubilization.
Protocol: General Cell Lysis for Protein Extraction
A common application of this class of surfactants is in cell lysis buffers to disrupt the cell membrane and release intracellular contents.
-
Prepare Lysis Buffer: A typical lysis buffer consists of a buffering agent (e.g., 50 mM Tris-HCl, pH 7.4), salt (e.g., 150 mM NaCl), and the non-ionic surfactant. A working concentration of 0.1% to 1% (v/v) of 20-(4-Octylphenoxy)-3,6,9,12,15,18-hexaoxaicosan-1-ol (or Triton X-100) is commonly used.[14][15]
-
Cell Lysis: Wash cultured cells with ice-cold phosphate-buffered saline (PBS). Add the cold lysis buffer to the cell pellet and incubate on ice for 15-30 minutes with periodic vortexing.
-
Clarification: Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cellular debris.
-
Downstream Processing: The resulting supernatant contains the soluble proteins and can be used for various downstream applications such as immunoprecipitation, Western blotting, or enzyme assays.
Emulsification and Dispersion in Formulations
In drug delivery and formulation science, these surfactants are used as emulsifiers to create stable oil-in-water emulsions. This is particularly important for the formulation of poorly water-soluble drugs. They also act as dispersing agents for solid particles in liquid media.[16]
Use in Immunoassays and Biotechnology
In techniques like ELISA and Western blotting, non-ionic surfactants are often included in washing buffers to reduce non-specific binding of antibodies and other proteins to the solid phase, thereby improving the signal-to-noise ratio.
Analytical Characterization
The purity and composition of 20-(4-Octylphenoxy)-3,6,9,12,15,18-hexaoxaicosan-1-ol and related compounds can be assessed using several analytical techniques.
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC can be used to separate the different ethoxymers present in the commercial product.[17] The separation is based on the hydrophobicity of the molecules, which is influenced by the length of the polyethylene glycol chain.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique provides both separation and mass information, allowing for the identification and quantification of individual oligomers.[18][19]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to confirm the chemical structure and to determine the average number of ethylene oxide units per molecule.
Logical Relationship: Property to Application
Caption: Relationship between properties and applications.
Conclusion
20-(4-Octylphenoxy)-3,6,9,12,15,18-hexaoxaicosan-1-ol is a versatile non-ionic surfactant with a well-defined chemical structure that imparts valuable physicochemical properties. Its ability to form micelles, solubilize hydrophobic molecules, and act as an effective emulsifier makes it a crucial tool in diverse fields, from fundamental membrane protein research to the development of pharmaceutical formulations. The extensive body of knowledge available for its close analog, Triton X-100, provides a robust framework for understanding and predicting its behavior and for designing experimental protocols. As with any chemical, researchers should consult the relevant safety data sheets and be aware of regulatory considerations, such as the inclusion of some alkylphenol ethoxylates on lists of substances of very high concern in certain jurisdictions due to environmental considerations.[20]
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